Plasma ET-1 Displacement vs Selective ETA Antagonists
Ro 46-2005 uniquely triggers a substantial increase in circulating ET-1 levels, a pharmacodynamic effect not observed with selective peptide ETA antagonists. Specifically, Ro 46-2005 at 10 mg/kg i.v. increased plasma ET-1 concentrations to 200 ± 13% of basal levels in conscious rats [1]. In contrast, the selective peptide ETA antagonists BQ-123 and FR-139317 exhibited no effect on plasma ET-1 concentrations under identical conditions [1]. This functional divergence is attributed to the dual ETA/ETB antagonism of Ro 46-2005, leading to ET-1 displacement from ETB clearance receptors, whereas selective ETA blockade does not disrupt this mechanism [1].
| Evidence Dimension | Change in plasma ET-1 concentration relative to basal level |
|---|---|
| Target Compound Data | 200 ± 13% of basal (P < 0.001) |
| Comparator Or Baseline | BQ-123 and FR-139317: No effect (not significantly different from basal) |
| Quantified Difference | Ro 46-2005 increased ET-1 levels by 2.0-fold vs. no change with comparators |
| Conditions | Conscious rats; 10 mg/kg i.v. administration; ET-1 measured in plasma |
Why This Matters
This functional differentiation is critical for studies investigating the physiological role of ETB-mediated clearance versus ETA-mediated constriction, making Ro 46-2005 the essential tool compound for reproducing ET-1 displacement phenotypes.
- [1] Löffler BM, Breu V, Clozel M. Effect of different endothelin receptor antagonists and of the novel non-peptide antagonist Ro 46-2005 on endothelin levels in rat plasma. FEBS Lett. 1993 Oct 25;333(1-2):108-10. PMID: 8224145. View Source
